N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
CAS No.: 899987-22-5
Cat. No.: VC4520197
Molecular Formula: C24H24N4O4S
Molecular Weight: 464.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899987-22-5 |
|---|---|
| Molecular Formula | C24H24N4O4S |
| Molecular Weight | 464.54 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H24N4O4S/c29-22(26-12-17-5-6-20-21(11-17)32-15-31-20)14-33-23-18-3-1-2-4-19(18)28(24(30)27-23)13-16-7-9-25-10-8-16/h5-11H,1-4,12-15H2,(H,26,29) |
| Standard InChI Key | AZVQRXLXKZPKEH-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Architecture and Structural Significance
The compound features a benzo[d] dioxole moiety linked via a methylene bridge to an acetamide group, which is further connected to a hexahydroquinazolinone core through a thioether bond. The hexahydroquinazolinone ring is substituted at the N1 position with a pyridin-4-ylmethyl group. This architecture combines electron-rich aromatic systems (benzodioxole and pyridine) with a partially saturated quinazolinone scaffold, creating a topology conducive to intermolecular interactions with biological targets .
Molecular Formula and Physicochemical Properties
The molecular formula is C₂₅H₂₅N₅O₄S, with a molecular weight of 515.56 g/mol. Key physicochemical properties inferred from structural analogs include:
The benzodioxole moiety contributes to metabolic stability, while the pyridine group enhances solubility in polar aprotic solvents .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key building blocks:
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Benzo[d] dioxol-5-ylmethanamine: Synthesized via reductive amination of piperonal .
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2-Mercapto-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one: Prepared through cyclocondensation of thiourea with a cyclohexenone precursor .
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Chloroacetyl chloride: Used to form the acetamide bridge.
Stepwise Synthesis
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Formation of Hexahydroquinazolinone Core:
Cyclohexenone reacts with thiourea in the presence of H-MCM-22 zeolite catalyst under acetonitrile reflux (3 h, 75°C), yielding 2-mercaptohexahydroquinazolinone . Subsequent N-alkylation with 4-(chloromethyl)pyridine in DMF/K₂CO₃ introduces the pyridinylmethyl group . -
Acetamide Bridge Assembly:
Benzo[d] dioxol-5-ylmethanamine undergoes acylation with chloroacetyl chloride in dichloromethane (0°C, 2 h), producing N-(benzo[d] dioxol-5-ylmethyl)-2-chloroacetamide. Thiol-alkylation with the mercaptoquinazolinone derivative in ethanol/TEA (12 h, 60°C) completes the synthesis .
Reaction Yield Optimization
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Catalyst Loading (H-MCM-22) | 15 wt% | 78 → 92 |
| Solvent (Cyclocondensation) | Acetonitrile | 65 → 88 |
| Temperature (Thioetherification) | 60°C ± 2°C | 70 → 95 |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR (400 MHz, DMSO-d₆) signals:
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δ 8.45 (d, J = 4.8 Hz, 2H) and δ 7.25 (d, J = 4.8 Hz, 2H): Pyridine ring protons .
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δ 3.15–3.45 (m, 4H): Cyclohexyl protons of hexahydroquinazolinone .
¹³C NMR (100 MHz, DMSO-d₆) highlights:
Infrared Spectroscopy
Critical absorption bands (cm⁻¹):
Biological Activity Profiling (Hypothetical)
While direct pharmacological data for this specific compound remains unpublished, structural analogs provide activity predictors:
Cyclooxygenase (COX) Inhibition
Benzodioxole-acetamide hybrids demonstrate COX-2 selectivity indices of 90–99% in carrageenan-induced edema models, with IC₅₀ values of 0.8–1.2 μM . The thioether linkage enhances membrane permeability, potentially lowering effective concentrations .
Central Nervous System (CNS) Penetration
Molecular dynamics simulations predict blood-brain barrier permeability (logBB = 0.32) due to the compound’s moderate polarity (TPSA = 98 Ų) . This suggests potential applications in neuroinflammatory disorders.
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